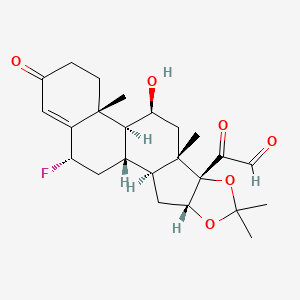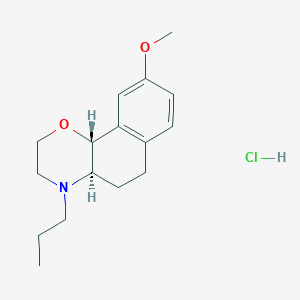
Naxagolide-O-methyl Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naxagolide-O-methyl Hydrochloride is a chemical compound known for its role as an intermediate in the synthesis of Naxagolide Hydrochloride, a dopamine D2-receptor agonist used in the treatment of extrapyramidal disorders, including Parkinson’s disease . This compound is significant in the field of neurology and pharmacology due to its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naxagolide-O-methyl Hydrochloride involves several steps, starting from the appropriate precursorsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production efficiency and minimize impurities .
化学反応の分析
Types of Reactions
Naxagolide-O-methyl Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
The reactions involving this compound typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield Naxagolide derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound .
科学的研究の応用
Naxagolide-O-methyl Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly in the context of neurotransmitter regulation and receptor binding.
Medicine: this compound is crucial in the development of drugs for treating neurological disorders, especially Parkinson’s disease.
作用機序
The mechanism of action of Naxagolide-O-methyl Hydrochloride involves its interaction with dopamine D2 receptors. As a dopamine agonist, it mimics the action of dopamine by binding to these receptors and activating them. This activation leads to a cascade of intracellular events that result in the modulation of neurotransmitter release and neuronal activity. The compound’s effects are mediated through the dopaminergic pathways in the brain, which are crucial for motor control and cognitive functions .
類似化合物との比較
Similar Compounds
Naxagolide Hydrochloride: The parent compound, also a dopamine D2-receptor agonist, used in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist used for similar therapeutic purposes.
Uniqueness
Naxagolide-O-methyl Hydrochloride is unique due to its specific role as an intermediate in the synthesis of Naxagolide Hydrochloride. Its chemical structure allows for targeted modifications that can enhance its pharmacological properties, making it a valuable compound in drug development and research .
特性
分子式 |
C16H24ClNO2 |
|---|---|
分子量 |
297.82 g/mol |
IUPAC名 |
(4aR,10bR)-9-methoxy-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-8-17-9-10-19-16-14-11-13(18-2)6-4-12(14)5-7-15(16)17;/h4,6,11,15-16H,3,5,7-10H2,1-2H3;1H/t15-,16-;/m1./s1 |
InChIキー |
KGOJXBIHHNCIDX-QNBGGDODSA-N |
異性体SMILES |
CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)OC.Cl |
正規SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


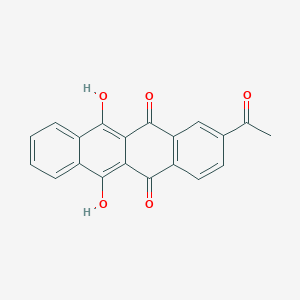
![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)
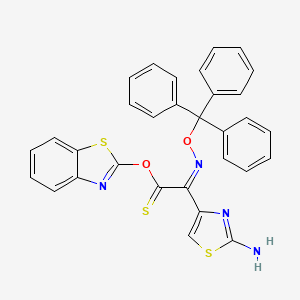
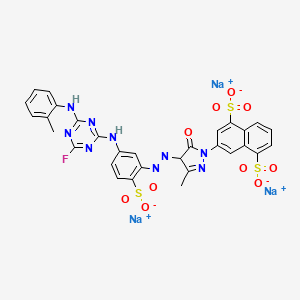
![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
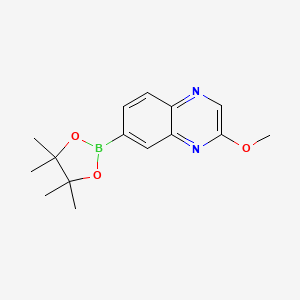
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)
![[bis(4-fluorophenyl)methylideneamino] (2S)-2-amino-2,3,3-trichloropropanoate](/img/structure/B13412505.png)
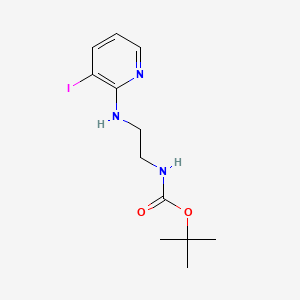
![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)
